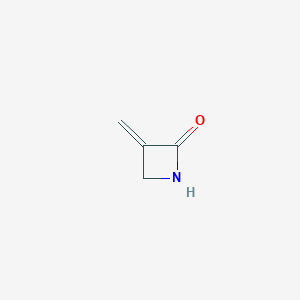

3-Methyleneazetidin-2-one

Description

3-Methyleneazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring with a methylene group (=CH₂) at position 2. This structural feature distinguishes it from other β-lactams, such as penicillins and cephalosporins, which typically feature fused bicyclic systems.

Synthetic routes to this compound derivatives often involve cycloaddition or ketene-imine coupling strategies. For example, Adlington et al. (2007) demonstrated the synthesis of α-methyleneazetidin-2-ones via the Staudinger reaction using α-keto-amides and imines, with the stereochemical outcome influenced by ketene precursors (e.g., phthalylglycyl chloride) and reaction conditions (e.g., solvent polarity and temperature) . Additionally, lithium-mediated methodologies, such as the use of 1-lithio-oxy-1-lithio-amino-allene derivatives, have been employed to construct the methylene-substituted β-lactam core .

Properties

Molecular Formula |

C4H5NO |

|---|---|

Molecular Weight |

83.09 g/mol |

IUPAC Name |

3-methylideneazetidin-2-one |

InChI |

InChI=1S/C4H5NO/c1-3-2-5-4(3)6/h1-2H2,(H,5,6) |

InChI Key |

WGGBNFPFDAICPR-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyleneazetidin-2-one can be achieved through various methods. One common approach involves the reaction of α-ketoamides with sulfonylhydrazones, followed by the Shapiro reaction . Another method includes the use of 1-lithiooxy-1-lithio-amino-allene derivatives or lithium phenyl-ethynolate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and catalytic reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyleneazetidin-2-one undergoes various chemical reactions, including nucleophilic ring-opening reactions, multicomponent reactions, cycloadditions, and transition-metal-catalyzed reactions .

Common Reagents and Conditions:

Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.

Cycloadditions: These reactions typically require the presence of a catalyst, such as a transition metal, to facilitate the formation of larger ring systems.

Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel, often under mild conditions, to form complex products.

Major Products Formed: The major products formed from these reactions include various substituted azetidines and other heterocyclic compounds, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methyleneazetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyleneazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-methyleneazetidin-2-one with structurally related azetidin-2-one derivatives and other β-lactam analogs in terms of synthesis, bioactivity, and physicochemical properties.

Physicochemical Properties

- Solubility: The methylene group reduces polarity, making this compound less water-soluble than 3-amino or 3-hydroxy analogs . 3,3-Dimethyl derivatives exhibit improved lipophilicity, enhancing blood-brain barrier penetration .

Stability :

- This compound is prone to ring-opening under acidic conditions, whereas 3-chloro and 3,3-dimethyl analogs are more stable due to electron-withdrawing or steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.